9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
CAS No.:
Cat. No.: VC15037881
Molecular Formula: C24H24N4O4
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N4O4 |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | 9-phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C24H24N4O4/c1-30-19-11-16(12-20(31-2)23(19)32-3)15-9-17-21(18(29)10-15)22(14-7-5-4-6-8-14)28-24(27-17)25-13-26-28/h4-8,11-13,15,22H,9-10H2,1-3H3,(H,25,26,27) |
| Standard InChI Key | XEAWTGAOONSKNR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=CC=C5)C(=O)C2 |
Introduction
9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8-ol is a complex organic compound belonging to the class of quinazoline derivatives. It features a unique structural arrangement, combining a triazole ring with a quinazoline structure, along with phenyl and trimethoxyphenyl substituents. This compound has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, primarily due to its structural similarity to other quinazoline and triazole derivatives.
Synthesis Pathways
-
Starting Materials: Quinazoline derivatives and appropriate triazole precursors.
-
Reagents: Phosphorous oxychloride, carbonyl compounds.
-
Conditions: Heating under controlled conditions to facilitate ring formation.
Biological Activities and Potential Applications
Compounds similar to 9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8-ol have shown a range of biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Aminoquinazoline | Quinazoline core with amino group | Anticancer |
| 3-(Trifluoromethyl)quinazolinone | Fluorinated quinazoline | Antimicrobial |
| 4-(Dimethylamino)quinazoline | Dimethylamino substitution | Anti-inflammatory |
The unique structural arrangement of 9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8-ol, featuring a triazole ring and trimethoxy groups, may enhance its biological activity compared to other similar compounds.
Research Findings and Interaction Studies
Research into the pharmacological profile of this compound involves studying its interaction with various biological targets. These studies are crucial for determining the compound's pharmacokinetics and pharmacodynamics. Interaction studies typically involve spectroscopic methods (NMR, IR) to confirm structural integrity and purity, as well as biological assays to assess efficacy and specificity against various targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume